7,8-Dihydroxyflavone is a flavonoid compound that has garnered attention due to its biological activities, particularly as a small molecular agonist of the tropomyosin receptor kinase B. This receptor is crucial for neuronal survival and function, mimicking the effects of brain-derived neurotrophic factor. The compound has been studied extensively for its potential therapeutic applications in neurodegenerative diseases, such as Alzheimer's disease.
7,8-Dihydroxyflavone is classified as a flavonoid, specifically a flavone, characterized by the presence of two hydroxyl groups at the 7 and 8 positions of its flavone backbone. Its molecular formula is with a molecular weight of approximately 254.24 g/mol. This compound can be sourced from various plants or synthesized in laboratories for research purposes.
The synthesis of 7,8-Dihydroxyflavone involves several steps, typically starting from pyrogallol. The general synthetic route includes:
These methods can be optimized for industrial production, focusing on cost-effectiveness and environmental sustainability.
The structure of 7,8-Dihydroxyflavone features a flavone backbone with hydroxyl groups at the 7 and 8 positions. The compound's structure can be represented as follows:
Spectroscopic data such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry can provide detailed characterization of the compound. For example, NMR can help identify the chemical environment of hydrogen atoms in the molecule.
7,8-Dihydroxyflavone participates in various chemical reactions:
These reactions are significant for modifying the compound's structure to enhance its biological activity or pharmacokinetic properties.
The primary mechanism by which 7,8-Dihydroxyflavone exerts its effects is through activation of the tropomyosin receptor kinase B. Upon binding to this receptor, it mimics brain-derived neurotrophic factor and triggers downstream signaling pathways essential for neuronal survival and differentiation . This activation promotes synaptic plasticity and neurogenesis, which are vital processes in maintaining cognitive function.
Research indicates that 7,8-Dihydroxyflavone binds strongly to the extracellular domain of the tropomyosin receptor kinase B, leading to receptor dimerization and autophosphorylation . The binding affinity has been reported with a dissociation constant of approximately 15.4 nM .
7,8-Dihydroxyflavone exhibits several notable physical and chemical properties:
These properties are crucial for its application in therapeutic settings.
7,8-Dihydroxyflavone has been investigated for various scientific uses:
7,8-Dihydroxyflavone (7,8-DHF) is a high-affinity, selective agonist of tropomyosin receptor kinase B (TrkB). Its flavone backbone features hydroxyl groups at the 7 and 8 positions, which are critical for binding to the extracellular leucine-rich motif (LRM) and carboxy-terminal cysteine-rich domain (CC2) of TrkB [1] [7] [8]. Surface plasmon resonance (SPR) assays reveal a dissociation constant (Kd) of 15.4–320 nM for TrkB, approximating BDNF’s Kd of 1.7 nM [7] [8]. Molecular docking studies confirm that 7,8-DHF induces TrkB dimerization through conformational changes similar to BDNF, enabling autophosphorylation of tyrosine residues (e.g., Y515, Y816) in the intracellular kinase domain [7] [8]. Unlike BDNF, 7,8-DHF does not bind the low-affinity p75NTR receptor, minimizing activation of pro-apoptotic pathways [1].
Table 1: Structural and Binding Properties of 7,8-DHF vs. BDNF
Property | 7,8-DHF | BDNF |
---|---|---|
Binding Affinity (Kd) | 15.4–320 nM | 1.7 nM |
Binding Site on TrkB | LRM/CC2 domains | D5 domain |
Receptor Specificity | TrkB only | TrkB and p75NTR |
Blood-Brain Barrier Penetration | High (oral bioavailability) | Low (requires invasive delivery) |
7,8-DHF fully mimics BDNF’s neurotrophic functions but exhibits superior pharmacokinetic properties. In primary neuronal cultures, 7,8-DHF (250 nM) rescues apoptosis induced by staurosporine or amyloid-β (Aβ) by activating TrkB, an effect abolished in TrkB-knockout neurons [2] [7] [10]. In MPTP-induced Parkinson’s models, 7,8-DHF (5 mg/kg) preserves dopaminergic neurons in the substantia nigra by 40–50%, comparable to BDNF gene therapy [4] [8]. Unlike BDNF—which has a short half-life (<30 min) and poor blood-brain barrier (BBB) penetration—7,8-DHF is orally bioavailable (5% bioavailability) and crosses the BBB, inducing sustained TrkB phosphorylation in the hippocampus, cortex, and striatum [7] [8] [10].
7,8-DHF activates all major TrkB downstream cascades:
Table 2: Downstream Signaling Effects of 7,8-DHF
Pathway | Biological Effect | Disease Model |
---|---|---|
PI3K/Akt | ↓ BACE1 expression; ↓ Aβ generation | Alzheimer’s disease [3] [10] |
MAPK/ERK | ↑ Dendritic branching; ↑ synaptogenesis | Alzheimer’s disease [10] |
PLC-γ | ↑ Mitochondrial fusion; ↓ oxidative stress | Cardiac ischemia [6] |
Autophagy Modulation | ↑ Clearance of α-synuclein aggregates | Parkinson’s disease [4] |
7,8-DHF induces TrkB internalization via clathrin-mediated endocytosis but avoids ubiquitination and degradation—a limitation of BDNF therapy [7] [8]. Live-cell imaging shows that 7,8-DHF-bound TrkB receptors form "signaling endosomes" that persist for >60 minutes, prolonging activation of Ras/MAPK and PI3K pathways [7] [8]. In 5XFAD mice, chronic oral 7,8-DHF (5 mg/kg/day) maintains TrkB phosphorylation for 24 hours post-administration, correlating with sustained reductions in Aβ plaques and synaptic protection [10]. By contrast, BDNF-induced TrkB internalization leads to lysosomal degradation within 30 minutes, necessitating continuous infusion for therapeutic effects [8].
7,8-DHF exhibits high selectivity for TrkB over related receptors:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7